3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid
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Overview
Description
3-Methoxybicyclo[210]pentane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 It is characterized by a unique bicyclo[210]pentane structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:
Cyclization Reaction: The formation of the bicyclic structure is achieved through a cyclization reaction, often involving a precursor compound such as a substituted cyclopentane.
Methoxylation: Introduction of the methoxy group (-OCH3) is carried out using methanol in the presence of a suitable catalyst.
Carboxylation: The carboxylic acid group (-COOH) is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automated systems ensures high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes. Detailed studies on its binding affinity and interaction with proteins or receptors are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
- 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison:
- Structural Differences: While 3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid has a bicyclo[2.1.0]pentane structure, similar compounds may have different bicyclic frameworks, such as bicyclo[1.1.1]pentane.
- Chemical Properties: The presence of different functional groups and ring structures can lead to variations in reactivity and stability.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.
Properties
Molecular Formula |
C7H10O3 |
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Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-10-5-3-7(6(8)9)2-4(5)7/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
BSBUJOJZVJWXFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1C2)C(=O)O |
Origin of Product |
United States |
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